4-Cyano-2-hydroxy-N,N-dimethylbenzamide
Description
4-Cyano-2-hydroxy-N,N-dimethylbenzamide (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol) is a benzamide derivative featuring a hydroxyl group at the ortho position (C2) and a cyano substituent at the para position (C4) relative to the amide group. The N,N-dimethylamide moiety enhances solubility in organic solvents, while the hydroxyl and cyano groups contribute to unique electronic and steric properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-cyano-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)8-4-3-7(6-11)5-9(8)13/h3-5,13H,1-2H3 |
InChI Key |
GKVDEVKJNLGIAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 4-cyano-2-hydroxybenzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-cyano-2-oxo-N,N-dimethylbenzamide.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 4-amino-2-hydroxy-N,N-dimethylbenzamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Cyano-2-oxo-N,N-dimethylbenzamide
Reduction: 4-Amino-2-hydroxy-N,N-dimethylbenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Cyano-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key attributes of 4-cyano-2-hydroxy-N,N-dimethylbenzamide with analogous N,N-dimethylbenzamide derivatives:
Electronic and Reactivity Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) and hydroxyl (-OH) groups in the target compound create an electron-deficient aromatic ring, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. This contrasts with 4-hexyl-N,N-dimethylbenzamide, where the alkyl chain donates electron density, stabilizing the carbonyl . Halogenated derivatives (e.g., 4-bromo-2-fluoro) exhibit orthogonal reactivity, with bromo enabling cross-coupling and fluoro enhancing metabolic stability in drug design .
- Rotational Barriers and Solvent Effects: N,N-Dimethylbenzamide exhibits rotational barriers (ΔG‡) of ~12–15 kcal/mol, influenced by solvent polarity. The target compound’s hydroxyl and cyano groups may increase this barrier due to intramolecular hydrogen bonding and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
